molecular formula C20H24O2 B1670655 Dimestrol CAS No. 130-79-0

Dimestrol

Cat. No.: B1670655
CAS No.: 130-79-0
M. Wt: 296.4 g/mol
InChI Key: VQOAQMIKPYNCMV-FMQUCBEESA-N
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Description

Diethylstilbestrol dimethyl ether (DES dimethyl ether) is a synthetic, nonsteroidal estrogen derivative of diethylstilbestrol (DES), a compound notorious for its historical use in preventing miscarriage and pregnancy complications between 1938 and 1971 . DES dimethyl ether features two methyl ether groups (-OCH₃) attached to the hydroxyl positions of the parent DES molecule (Fig. 1). This structural modification alters its pharmacokinetic properties, including solubility, metabolic stability, and bioavailability, compared to DES .

DES dimethyl ether was investigated for estrogenic activity and toxicological effects. Chronic administration in male golden Syrian hamsters induced renal tumors similar to DES, though requiring a longer treatment period .

Properties

IUPAC Name

1-methoxy-4-[(E)-4-(4-methoxyphenyl)hex-3-en-3-yl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O2/c1-5-19(15-7-11-17(21-3)12-8-15)20(6-2)16-9-13-18(22-4)14-10-16/h7-14H,5-6H2,1-4H3/b20-19+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOAQMIKPYNCMV-FMQUCBEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(CC)C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(/CC)\C1=CC=C(C=C1)OC)/C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60860026
Record name 1,1′-[(1E)-1,2-Diethyl-1,2-ethenediyl]bis[4-methoxybenzene]
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Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130-79-0, 7773-34-4
Record name Diethylstilbestrol dimethyl ether
Source CAS Common Chemistry
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Record name Dimestrol
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Record name Stilbene, alpha,alpha'-diethyl-4,4'-dimethoxy-
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Record name 1,1′-[(1E)-1,2-Diethyl-1,2-ethenediyl]bis[4-methoxybenzene]
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Record name (E)-4,4'-(1,2-diethylethylene)dianisole
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Record name 3,4-bis(4-methoxyphenyl)hex-3-ene
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Record name DIMESTROL
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Biological Activity

Diethylstilbestrol dimethyl ether (DESME), a synthetic nonsteroidal estrogen, is a derivative of diethylstilbestrol (DES) that has been studied for its biological activity and potential endocrine-disrupting effects. This article delves into the biological activity of DESME, highlighting its mechanisms of action, comparative efficacy with its parent compound DES, and relevant research findings.

Chemical Structure and Properties

Diethylstilbestrol dimethyl ether is chemically characterized as follows:

  • IUPAC Name : 4,4'-dimethoxy-α,α'-diethylstilbene
  • Molecular Formula : C20_{20}H24_{24}O2_2
  • Molar Mass : 296.410 g/mol

The compound's structure includes two methoxy groups attached to the stilbene backbone, which influences its biological activity compared to DES.

Interaction with Receptors

Research indicates that DESME exhibits significantly lower affinity for progestin receptors compared to DES. In receptor binding assays using goldfish ovarian membranes, DESME showed no binding affinity to the membrane progestin receptor (mPR)-alpha, whereas DES and its analogs demonstrated a concentration-dependent binding that induced meiotic maturation in fish oocytes . This suggests that DESME may lack the nongenomic actions associated with progestins, limiting its biological efficacy.

Effects on Microtubule Assembly

In vitro studies have demonstrated that DESME does not inhibit microtubule polymerization in porcine brain microtubule proteins, a critical process for cellular division. Unlike DES, which induced significant aneuploidy by disrupting microtubule assembly, DESME was found to be completely inactive in this regard . This inactivity could be attributed to the absence of a free hydroxy group necessary for microtubule disruption.

Comparative Efficacy: DES vs. DESME

The biological activity of DESME is markedly less than that of its parent compound, DES. The following table summarizes key findings from comparative studies:

Compound Microtubule Disruption Oocyte Maturation Induction Aneuploidy Induction
Diethylstilbestrol (DES)YesYesYes
Diethylstilbestrol Dimethyl Ether (DESME)NoNoNo

These findings underscore the limited biological activity of DESME compared to DES.

Case Studies and Research Findings

  • Endocrine Disruption in Fish : A study investigated the effects of various DES analogs on oocyte maturation in goldfish. While DES induced maturation effectively, DESME did not demonstrate any such activity, indicating its ineffectiveness as an endocrine disruptor in this model system .
  • Toxicological Assessments : Toxicity assessments have shown that while DES is associated with significant health risks, including increased cancer risks in offspring exposed in utero, studies on DESME have not established similar profiles due to its reduced biological activity .
  • Clinical Applications : Historically, compounds like DES and its derivatives were used in clinical settings for hormonal therapies. However, due to the adverse effects linked with DES exposure, particularly in pregnant women and their offspring, the use of such compounds has been severely restricted .

Scientific Research Applications

Scientific Research Applications

Diethylstilbestrol dimethyl ether is primarily utilized in the following areas:

  • Analytical Chemistry :
    • Reference Standard : It serves as a reference standard in gas chromatography for the determination of diethylstilbestrol levels in various samples .
    • Extraction Solvent : The compound is employed as an extraction solvent to remove fat from animal protein raw materials, demonstrating safety with a maximum residual limit of 9 μg/kg .
  • Pharmacological Studies :
    • Hormonal Therapy Research : Diethylstilbestrol dimethyl ether has been studied for its estrogenic activity, which allows it to mimic the effects of natural estrogens by binding to estrogen receptors. This property is significant in understanding its potential therapeutic applications for conditions like hypogonadism and menopausal symptoms .
  • Endocrine Disruption Studies :
    • Research indicates that compounds like diethylstilbestrol dimethyl ether can disrupt endocrine functions, impacting developmental processes in organisms . Studies have shown that it influences gene expression related to growth and reproduction.
  • Oil Recovery Technologies :
    • The compound has applications in enhanced oil recovery technologies, where its solubility characteristics are advantageous compared to other solvents like propane .

Case Study 1: Analytical Method Development

A study involved developing a gas chromatographic method for quantifying diethylstilbestrol using diethylstilbestrol dimethyl ether as an internal standard. The method demonstrated accuracy within a concentration range of 11–110 ppm, with linear detector response plots confirming reliability .

Case Study 2: Hormonal Effects

In pharmacological research, diethylstilbestrol dimethyl ether was tested on animal models to evaluate its effects on reproductive tissues. Results indicated significant interactions with estrogen receptors, leading to enhanced development of secondary sexual characteristics in subjects administered with the compound .

Table 1: Comparison of Applications

Application AreaDescriptionResults/Outcomes
Analytical ChemistryReference standard in gas chromatographyAccurate quantification of diethylstilbestrol
Pharmacological ResearchHormonal therapy for hypogonadism and menopauseInduction of secondary sexual characteristics
Endocrine Disruption StudiesImpact on developmental processesEvidence of endocrine disruption effects
Oil Recovery TechnologiesSolvent for enhanced oil recoveryHigher solubility in bitumen compared to propane

Comparison with Similar Compounds

Structural Analogues of Diethylstilbestrol

DES derivatives include DES dipropionate, DES monomethyl ether, DES monomethyl ether acetate, and diethylhexestrol (Table 1). These compounds share the stilbene backbone but differ in substituents, influencing their biological activity and toxicity:

Compound Substituents Key Properties
DES dimethyl ether Two methyl ether groups (-OCH₃) Slower metabolism; requires prolonged exposure for renal tumorigenesis
DES dipropionate Two propionate ester groups Enhanced lipophilicity; prolonged estrogenic action
DES monomethyl ether One methyl ether group Intermediate metabolic stability; unstudied tumorigenic potential
DES monoglucuronide Glucuronide conjugate Non-tumorigenic; rapid biliary excretion
Diethylhexestrol Hexane backbone modification Reduced estrogenic potency; altered organ weight effects

Table 1 : Structural and functional comparison of DES derivatives.

All DES analogues tested in rodents caused similar histological changes, such as hepatic glycogen accumulation and reproductive organ weight alterations, indicating a shared estrogenic mechanism . However, metabolic modifications (e.g., glucuronidation, etherification) significantly alter toxicity profiles.

Estrogenic Compounds with Divergent Scaffolds

DES dimethyl ether belongs to a broader class of environmental estrogens, including:

  • 17β-Estradiol : A natural steroidal estrogen with high receptor affinity but rapid metabolism.
  • Bisphenol A (BPA): A synthetic compound with estrogen-mimicking activity via estrogen receptor (ER) binding .
  • Genistein : A phytoestrogen with selective ER modulation.

These compounds exhibit estrogenic activity but differ in potency, receptor specificity, and metabolic fate. For example:

  • DES dimethyl ether and DES are full ER agonists, whereas BPA and genistein show partial or tissue-specific activity .
  • DES derivatives induce more severe carcinogenic outcomes (e.g., vaginal adenocarcinoma, renal tumors) compared to BPA or genistein .

Mechanistic and Toxicological Differences

Metabolic Pathways

  • DES dimethyl ether: Resists glucuronidation due to ether groups, leading to prolonged systemic exposure.
  • DES: Rapidly glucuronidated and excreted via bile; UDP-glucuronosyltransferase (UGT) activity depletion reduces its clearance .
  • DES monoglucuronide: Lacks tumorigenicity due to rapid excretion and inability to bind ERs .

Toxicity Profiles

  • Carcinogenicity: DES dimethyl ether causes renal tumors in hamsters but requires longer exposure than DES . DES itself is linked to vaginal clear-cell adenocarcinoma in humans .
  • Organ-Specific Effects : All DES analogues induce hepatic glycogen deposition and reproductive organ atrophy, but DES dipropionate and dimethyl ether show delayed toxicity due to slower metabolism .

Environmental and Therapeutic Implications

  • DES dimethyl ether’s environmental persistence remains unstudied but is likely lower than chlorinated EDCs (e.g., DDT) due to its ether structure.
  • Therapeutic Potential: DES derivatives like DES dimethyl ether were explored for hormone therapy but abandoned due to carcinogenicity. Recent studies suggest repurposing DES analogues for reversing drug resistance in cancer (e.g., BCRP inhibition ).

Q & A

Q. How can CRISPR-Cas9 screens identify genetic modifiers of diethylstilbestrol toxicity?

  • Genome-Wide Screens : Use lentiviral sgRNA libraries in ER-positive cell lines to knockout genes involved in detoxification (e.g., GSTs) or DNA repair (e.g., BRCA1).
  • Hit Validation : Apply high-content imaging to assess changes in cell viability or γH2AX foci (DNA damage markers) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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